2-Nitro-5-(trifluoromethoxy)benzyl bromide
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Overview
Description
2-Nitro-5-(trifluoromethoxy)benzyl bromide: is an organic compound with the molecular formula C8H5BrF3NO3 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a benzyl bromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 2-nitro-5-(trifluoromethoxy)benzyl alcohol.
Bromination: The alcohol is then subjected to bromination using phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Reaction Conditions: The reaction mixture is stirred for a specific period, usually around 30 minutes to 1 hour, and then quenched with water. The product is extracted using an organic solvent and purified by distillation or recrystallization.
Industrial Production Methods:
Industrial production methods for 2-nitro-5-(trifluoromethoxy)benzyl bromide are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using larger reaction vessels, automated control systems for temperature and reaction time, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Nitro-5-(trifluoromethoxy)benzyl bromide can undergo nucleophilic substitution reactions where the bromide group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogenation reactions are carried out under atmospheric or elevated pressure of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Chemical reductions using SnCl2 are performed in acidic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and ethers.
Reduction Products: The primary product of reduction is 2-amino-5-(trifluoromethoxy)benzyl bromide.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: 2-Nitro-5-(trifluoromethoxy)benzyl bromide is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of bioreductive drugs, such as nitroimidazooxazine derivatives, which have shown potential in the treatment of tuberculosis.
Industry:
Mechanism of Action
The mechanism of action of 2-nitro-5-(trifluoromethoxy)benzyl bromide primarily involves its reactivity towards nucleophiles and reducing agentsThe nitro group can undergo reduction to form an amine, which can further participate in various chemical transformations .
Comparison with Similar Compounds
2-Nitrobenzyl bromide: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzyl bromide: Lacks the nitro group but contains the trifluoromethoxy and benzyl bromide moieties.
Uniqueness:
2-Nitro-5-(trifluoromethoxy)benzyl bromide is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct electronic and steric properties.
Properties
Molecular Formula |
C8H5BrF3NO3 |
---|---|
Molecular Weight |
300.03 g/mol |
IUPAC Name |
2-(bromomethyl)-1-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-5-3-6(16-8(10,11)12)1-2-7(5)13(14)15/h1-3H,4H2 |
InChI Key |
WVEQOTDSEYBKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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